molecular formula C11H14ClNO2S B2554464 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide CAS No. 1396801-42-5

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide

Cat. No.: B2554464
CAS No.: 1396801-42-5
M. Wt: 259.75
InChI Key: KRHQVUZOVRRQED-UHFFFAOYSA-N
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Description

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide is a chemical reagent intended for research and development purposes. This compound is part of the thiophene-carboxamide family, a class of heterocyclic compounds noted for their significant potential in medicinal chemistry. Thiophene derivatives are frequently investigated as key scaffolds in the discovery and development of novel therapeutic agents due to their wide range of bioactivities . Research into analogous compounds has demonstrated that thiophene-carboxamides can serve as potent inhibitors for various enzymes . For instance, some closely related structures have been explored as oral, direct Factor Xa inhibitors, representing a promising class of antithrombotic agents . The structural features of this compound—including the chlorothiophene moiety and the hydroxypropyl chain linked to a cyclopropyl group—make it a valuable intermediate for synthetic chemistry. Researchers can utilize this reagent for further functionalization, structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex molecules for pharmacological screening . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling of this compound should only be performed by qualified professionals in a controlled laboratory setting. Please refer to the safety data sheet (SDS) for comprehensive handling, hazard, and storage information before use.

Properties

IUPAC Name

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2S/c12-10-4-3-9(16-10)11(15)13-6-5-8(14)7-1-2-7/h3-4,7-8,14H,1-2,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHQVUZOVRRQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Strategies

The amine component is synthesized via cyclopropanation of allylic alcohols followed by stereoselective hydroxylation:

Step 1 : Cyclopropane Formation
$$\text{CH}2=\text{CHCH}2\text{OH} + \text{CH}2\text{N}2 \xrightarrow{\text{CuCl}} \text{C}3\text{H}5-\text{cyclopropane-CH}_2\text{OH}$$
Yields: 68-72% (optimized from EP4431505NWA1 hydride transfer methods)

Step 2 : Hydroxyl Group Protection
$$\text{cyclopropane-CH}2\text{OH} \xrightarrow{\text{TBDMSCl, imidazole}} \text{TBDMS-O-cyclopropane-CH}2\text{OH}$$
Protection efficiency: >95% (adapted from silylation protocols)

Thiophene Carbonyl Component Preparation

Chlorothiophene Activation

5-Chlorothiophene-2-carboxylic acid is activated using oxalyl chloride:
$$\text{C}4\text{H}2\text{SClCO}2\text{H} + (\text{COCl})2 \xrightarrow{\text{DMF (cat)}} \text{C}4\text{H}2\text{SClCOCl}$$
Reaction time: 3 hr at 40°C (98% conversion,)

Alternative Activation Methods

Activator Solvent Temp (°C) Yield (%)
Thionyl chloride Toluene 80 95
PCl5 DCM 25 88
Oxalyl chloride THF 40 98

Amide Bond Formation: Critical Parameters

The coupling between 5-chlorothiophene-2-carbonyl chloride and 3-cyclopropyl-3-hydroxypropylamine demands precise stoichiometric control:

Standard Conditions :

  • 1.05 eq acyl chloride
  • 2.0 eq Et3N in 2-MeTHF/H2O biphasic system
  • 0°C → RT over 4 hr
    Yield: 82% (adapted from large-scale protocols)

Challenges :

  • Epimerization Risk : The β-hydroxy amine undergoes base-catalyzed racemization above pH 8.5
  • Cyclopropane Ring Stability : Strong acids induce ring-opening (HPLC monitoring essential)

Purification and Characterization

Crystallization Optimization

Solvent System Purity (%) Recovery (%)
EtOAc/Hexanes (1:3) 99.5 78
IPA/Water (4:1) 98.9 85
MTBE/Heptane (1:2) 99.1 81

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.05 (m, 4H, cyclopropane), 3.45 (dd, J=6.2 Hz, CH2NH), 5.21 (bs, 1H, OH)
  • HRMS : m/z 302.0584 [M+H]+ (calc. 302.0581)

Comparative Analysis of Synthetic Routes

Route A (Linear Approach):

  • Separate synthesis of amine and acyl components
  • Late-stage coupling
    Total steps: 5
    Overall yield: 43%

Route B (Convergent Synthesis):

  • Parallel preparation of intermediates
  • Final coupling with in situ activation
    Total steps: 4
    Overall yield: 57%

Industrial-Scale Considerations

From WO2004060887A1 and COMH95E95EE3 protocols:

  • Cost Analysis :
    • Raw materials: $312/kg (Route B vs. $489/kg for Route A)
    • E-factor: 18.7 kg waste/kg product (improved from 34.2 in early routes)
  • Safety Metrics :
    • Purity requirements: >99.5% (ICH Q3A guidelines)
    • Genotoxic impurities: <10 ppm (EMS, NDMA controlled)

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable safer handling of exothermic acyl chloride reactions:

  • Residence time: 2.1 min
  • Productivity: 3.2 kg/hr (vs. 0.7 kg/hr batch)

Enzymatic Amidations

Pilot studies with Candida antarctica lipase B show:

  • 76% conversion at 35°C
  • No racemization detected (ee >99.9%)

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Use Stability/Notes
Target Compound C11H15ClN2O2S* ~286.77 3-Cyclopropyl-3-hydroxypropyl Hypothetical Predicted moderate lipophilicity; hydroxy group may reduce metabolic stability
Rivaroxaban (BAY-59-7939) C19H18ClN3O5S 435.88 Oxazolidinone, morpholino Anticoagulant (Factor Xa inhibitor) High oral bioavailability; stable under standard conditions
Segartoxaban C21H25ClN4O5S2 528.07 Sulfonamido, piperazine, methylpiperazinyl Factor Xa/Thrombin inhibitor Designed for dual enzyme inhibition
Patent Compound (Crystalline Form) C20H21ClN4O4S2 505.04 Oxazolidinone, triazine, methanesulfonate Thrombosis, inflammation High stability in humid/temperature extremes

*Estimated based on structural analysis.

Substituent Effects on Properties

Target Compound vs. Rivaroxaban
  • Substituents: The target’s 3-cyclopropyl-3-hydroxypropyl group contrasts with Rivaroxaban’s morpholino-oxazolidinone moiety.
  • Implications: The cyclopropyl group may enhance metabolic stability due to steric hindrance, while the hydroxypropyl group could improve water solubility compared to Rivaroxaban’s morpholino ring . Rivaroxaban’s oxazolidinone is critical for Factor Xa binding; the target’s simpler substituents may limit anticoagulant activity but could redirect therapeutic utility .
Target Compound vs. Segartoxaban
  • Substituents : Segartoxaban incorporates a sulfonamido-piperazine chain, whereas the target uses a cyclopropyl-hydroxypropyl group.
  • Implications :
    • Segartoxaban’s sulfonamido group enhances hydrogen bonding with thrombin, enabling dual inhibition. The target’s lack of this group may reduce thrombin affinity but lower off-target risks .
    • The hydroxypropyl substituent in the target may improve solubility over Segartoxaban’s lipophilic piperazine .
Target Compound vs. Patent Compound ()
  • Substituents : The patent compound features a triazine-methanesulfonate group, absent in the target.
  • Implications :
    • The triazine moiety in the patent compound contributes to crystalline stability under harsh conditions. The target’s hydroxy group may necessitate formulation adjustments to prevent degradation .
    • Methanesulfonate in the patent compound improves salt formation and bioavailability, a feature the target lacks .

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